Propane, 2-(1-ethoxyethoxy)-
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Overview
Description
2-(1-Ethoxyethoxy)propane is an organic compound with the molecular formula C7H16O2This compound is characterized by its unique structure, which includes an ethoxyethoxy group attached to a propane backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(1-Ethoxyethoxy)propane can be synthesized through the acetalization of acetaldehyde with ethanol and isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the acetal. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of 2-(1-ethoxyethoxy)propane follows a similar synthetic route but on a larger scale. The process involves continuous feeding of acetaldehyde, ethanol, and isopropanol into a reactor equipped with an acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethoxyethoxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Ethoxyethoxy)propane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(1-ethoxyethoxy)propane involves its interaction with various molecular targets. The ethoxyethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(1-ethoxyethoxy)propane: This compound has two ethoxyethoxy groups attached to a propane backbone, making it structurally similar to 2-(1-ethoxyethoxy)propane.
2,3-Epoxy-1-(1-ethoxyethoxy)propane: This compound contains an epoxy group in addition to the ethoxyethoxy group, giving it different reactivity and applications.
Uniqueness
2-(1-Ethoxyethoxy)propane is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
25334-93-4 |
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Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
2-(1-ethoxyethoxy)propane |
InChI |
InChI=1S/C7H16O2/c1-5-8-7(4)9-6(2)3/h6-7H,5H2,1-4H3 |
InChI Key |
QRYDGQLSWQAGGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC(C)C |
Origin of Product |
United States |
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